molecular formula C16H32O B146686 Palmitoleyl alcohol CAS No. 10378-01-5

Palmitoleyl alcohol

Cat. No.: B146686
CAS No.: 10378-01-5
M. Wt: 240.42 g/mol
InChI Key: LBIYNOAMNIKVKF-FPLPWBNLSA-N
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Description

Palmitoleyl alcohol is a member of the class of hexadecen-1-ols that is hexadecanol containing a double bond located at position 9 (the Z-geoisomer). It has a role as an epitope.
(Z)-Hexadec-9-en-1-ol is a natural product found in Bombus muscorum with data available.

Scientific Research Applications

1. Role in Insect Pheromones

  • Identification in Insect Species : This compound has been identified in the pheromone glands of various insects, such as the sugar cane borer Diatraea saccharalis (Santangelo et al., 2002), the armyworm Pseudaletia unipuncta (McDonough et al., 1980), and Heliothis species (Grant et al., 1989).
  • Synthesis and Characterization : It has been synthesized for the study of its role in insect communication and for potential applications in pest control (Mori, 2005).

2. Biotechnological Production for Pest Control

  • Production via Yeast Fermentation : A biotechnological method for the production of (Z)-Hexadec-9-en-1-ol using engineered yeast cell factories has been demonstrated. This approach is seen as a sustainable and efficient method for producing pheromones for agricultural pest control (Holkenbrink et al., 2020).

3. Plant-Plant Signaling

  • Role in Plant Defense Mechanisms : Research indicates that this compound may play a role in plant-plant signaling and could be involved in defense mechanisms against herbivores. It has been found that certain plants emit this compound when exposed to mechanical damage or herbivore attack, which in turn can attract natural enemies of the herbivores (Ruther & Kleier, 2005).

4. Comparative Studies in Olfactory Perception

  • Intra- and Interspecific Responses : Studies have been conducted to understand how different insect species perceive this compound and its role in their behavioral responses. Such studies provide insights into the evolution of olfactory systems and the specificity of pheromone communication in insects (Xu et al., 2016).

Properties

IUPAC Name

(Z)-hexadec-9-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8,17H,2-6,9-16H2,1H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIYNOAMNIKVKF-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70880932
Record name (Z)-Hexadec-9-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10378-01-5
Record name Palmitoleyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10378-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Hexadecen-1-ol, (9Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010378015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Hexadecen-1-ol, (9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-Hexadec-9-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-hexadec-9-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.744
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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